molecular formula C23H22N4O2 B2493339 5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923200-80-0

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2493339
CAS RN: 923200-80-0
M. Wt: 386.455
InChI Key: DTBFCKBABJJUJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from simple, commercially available substrates. For example, Grošelj et al. (2015) described the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, showcasing the process's complexity and the steps involved in obtaining such compounds (Grošelj et al., 2015).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are standard techniques for determining the molecular structure of synthesized compounds. Wang et al. (2017) presented X-ray powder diffraction data for a structurally similar compound, emphasizing the importance of these techniques in confirming molecular geometry and electronic structure (Wang et al., 2017).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with amines, alcohols, and acids, leading to various derivatives with potential biological activities. For instance, Svete et al. (2004) explored the transformation of related pyrazolo[4,3-c]pyridine compounds with N-nucleophiles, highlighting the chemical versatility and potential for further modification of these molecules (Svete et al., 2004).

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been actively researched for their synthesis and potential biological activities. For instance, Kumar and Mashelker (2007) synthesized compounds that were expected to show hypertensive activity, suggesting possible medical applications (N. Kumar & Uday C. Mashelker, 2007). Additionally, Samala et al. (2013) developed derivatives as inhibitors for Mycobacterium tuberculosis, indicating potential in treating bacterial infections (Ganesh Samala et al., 2013).

Anticancer and Anti-Inflammatory Properties

Research by Rahmouni et al. (2016) highlights the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in cancer treatment and inflammation control (A. Rahmouni et al., 2016).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as those by Wang et al. (2017), provide insights into the compound's properties, which is crucial for understanding its applications in drug development and material science (Qing Wang et al., 2017).

Safety and Hazards

The safety and hazards of a compound depend on its exact structure and properties. Pyridine is known to be corrosive and harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyridine derivatives are widely used in the pharmaceutical industry, so one potential direction could be the development of new drugs .

properties

IUPAC Name

5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-16-10-8-9-13-20(16)24-22(28)18-14-26(4-2)15-19-21(18)25-27(23(19)29)17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFCKBABJJUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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